Molecular Weight and Lipophilicity Distinguish the 6-Yl Substitution Pattern from Common 2-Yl Analogs
The target compound (CAS 1016675-93-6) exhibits a computed XLogP3-AA value of 2.4, indicating balanced lipophilicity distinct from the 2-yl analog N-(1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4692-94-8, XLogP3-AA = 2.3) and the ethoxy-substituted 2-yl analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4273-88-5, XLogP3 = 3.0) [1]. Its molecular weight of 248.30 g/mol and exact mass of 248.06194880 Da further differentiate it from these comparators (234.28 g/mol and 278.33 g/mol, respectively) [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 248.30 g/mol; XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide (MW = 234.28, XLogP3-AA = 2.3); N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (MW = 278.33, XLogP3 = 3.0) |
| Quantified Difference | ΔMW = +14.02 g/mol vs. 2-yl analog, -30.03 g/mol vs. 6-ethoxy-2-yl analog; ΔXLogP = +0.1 vs. 2-yl analog, -0.6 vs. 6-ethoxy-2-yl analog |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
The distinct molecular weight and lipophilicity profile directly impact chromatographic retention times and membrane permeability in cellular assays, making this compound a non-substitutable reference standard for method development.
- [1] PubChem. (2026). N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide (CID 18072876). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-(Acetoacetamido)benzothiazole (CID 20820); Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (CID 96209). National Center for Biotechnology Information. View Source
